N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is a complex organophosphorus compound It is characterized by the presence of both phosphorus and sulfur atoms, along with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of phosphorus pentachloride with 2,2,2-trifluoroethanimidoyl chloride in the presence of a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are often conducted at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. These reactions usually require low temperatures and an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted phosphorothioyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phosphines and phosphine oxides.
Scientific Research Applications
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with these sites, leading to the inhibition of enzyme activity or alteration of molecular function. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl bromide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl iodide
- N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl fluoride
Uniqueness
N-(Dichlorophosphorothioyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its specific combination of phosphorus, sulfur, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
116060-19-6 |
---|---|
Molecular Formula |
C2Cl3F3NPS |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-dichlorophosphinothioyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C2Cl3F3NPS/c3-1(2(6,7)8)9-10(4,5)11 |
InChI Key |
WWIFSHKOJDSWJR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(=S)(Cl)Cl)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.